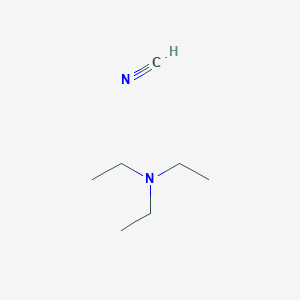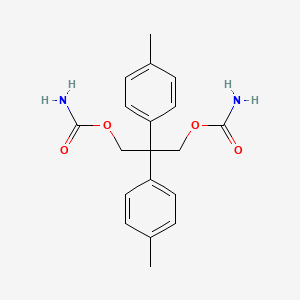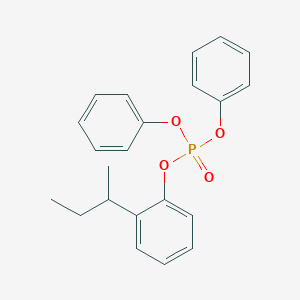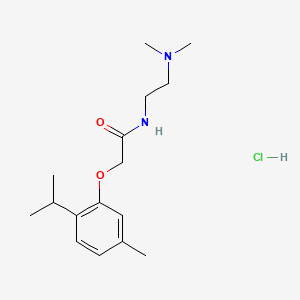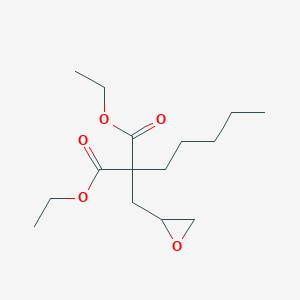
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is a chemical compound with the molecular formula C15H26O5. It is known for its unique structure, which includes an oxirane (epoxide) ring and ester functional groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with an epoxide-containing alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epoxide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester or epoxide groups under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester involves its reactivity with various biological and chemical targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. The ester groups can be hydrolyzed to release active carboxylic acids, which further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the oxirane ring.
Ethyl acetoacetate: Contains a keto group instead of an oxirane ring.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is unique due to the presence of both an oxirane ring and ester groups, which confer distinct reactivity and versatility compared to other similar compounds. This combination of functional groups allows for a broader range of chemical transformations and applications.
Propiedades
Número CAS |
34706-56-4 |
|---|---|
Fórmula molecular |
C15H26O5 |
Peso molecular |
286.36 g/mol |
Nombre IUPAC |
diethyl 2-(oxiran-2-ylmethyl)-2-pentylpropanedioate |
InChI |
InChI=1S/C15H26O5/c1-4-7-8-9-15(10-12-11-20-12,13(16)18-5-2)14(17)19-6-3/h12H,4-11H2,1-3H3 |
Clave InChI |
CLYNXOQGMQHJSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC1CO1)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


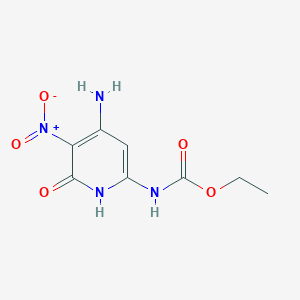
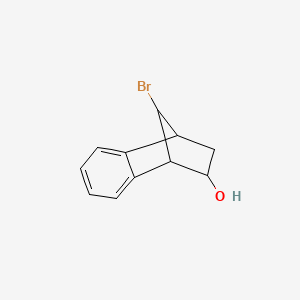
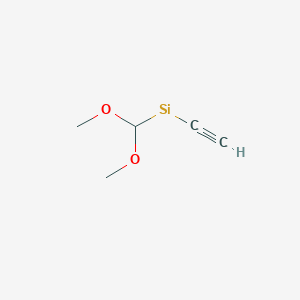
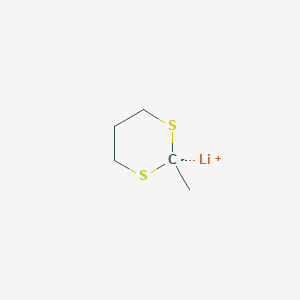
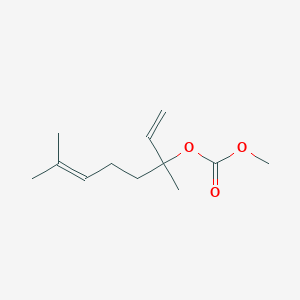
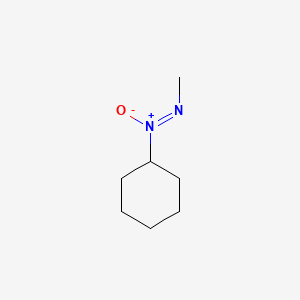
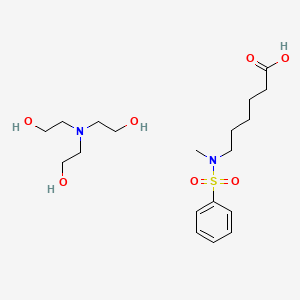
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
